

# Technical Support Center: Improving the Oral Bioavailability of T-1095

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## Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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Welcome to the technical support center for T-1095, a promising SGLT2 inhibitor for diabetes research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies, with a specific focus on optimizing the oral bioavailability of this compound.

## Frequently Asked Questions (FAQs)

Q1: What is T-1095 and why is its oral bioavailability a concern?

A1: T-1095 is a prodrug that, after oral administration, is metabolized into its active form, **T-1095A**. **T-1095A** is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. While T-1095 was developed as an orally active alternative to its predecessor, phlorizin (which has poor oral absorption), achieving consistent and optimal oral bioavailability can still be a challenge.<sup>[1]</sup> Factors such as its physicochemical properties, including aqueous solubility and intestinal permeability, can influence its absorption from the gastrointestinal tract.

Q2: What is the metabolic pathway for the conversion of T-1095 to its active form, **T-1095A**?

A2: T-1095 is a methyl carbonate prodrug.<sup>[1]</sup> Following oral absorption, it undergoes metabolism, primarily in the liver, where the methyl carbonate group is cleaved to yield the active metabolite, **T-1095A**.<sup>[1]</sup> This bioactivation is a critical step for its pharmacological activity.

Q3: What is the mechanism of action of the active form, **T-1095A**?

A3: **T-1095A**, the active metabolite of T-1095, selectively inhibits SGLT2 in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **T-1095A** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin secretion.

Q4: Are there any known pharmacokinetic data for T-1095?

A4: While specific data on the absolute oral bioavailability of T-1095 is not readily available in the public domain, studies in dogs have reported the plasma concentrations of its active metabolite, **T-1095A**, following oral administration of T-1095. These studies provide valuable insights into the absorption and conversion of the prodrug.

## Troubleshooting Guide

This guide provides potential reasons and solutions for common issues related to the oral bioavailability of T-1095 in preclinical experiments.

Issue	Potential Cause	Troubleshooting Steps
Low or variable plasma concentrations of T-1095A after oral administration of T-1095	Poor aqueous solubility of T-1095: Limited dissolution in the gastrointestinal fluids can hinder absorption.	<p>1. Formulation Improvement: -</p> <p>Co-solvents: Utilize co-solvents such as polyethylene glycol (PEG) or propylene glycol in the formulation to enhance solubility.[2] -</p> <p>Surfactants: Incorporate surfactants like Tweens or Spans to improve wetting and micellar solubilization.[3][4] -</p> <p>Amorphous Solid Dispersions: Prepare amorphous solid dispersions of T-1095 with polymers like HPMC to increase the dissolution rate.</p>
Low intestinal permeability of T-1095: The compound may not efficiently cross the intestinal epithelium.	<p>1. Permeability Enhancers: Include excipients known to enhance permeability, such as certain fatty acids or non-ionic surfactants, in the formulation.</p> <p>[5] 2. In vitro Permeability Assessment: Conduct Caco-2 permeability assays to determine the intrinsic permeability of T-1095 and identify potential efflux transporter interactions.</p>	
Pre-systemic metabolism (first-pass effect): T-1095 might be extensively metabolized in the gut wall or liver before reaching systemic circulation.	<p>1. In vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of T-1095. 2. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant</p>	

	metabolic enzymes (if identified) to assess the impact on bioavailability.	
Efflux by intestinal transporters: T-1095 could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.	<ol style="list-style-type: none"><li>1. Caco-2 Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux.</li><li>2. Co-administration with P-gp Inhibitors: In animal studies, co-administer T-1095 with a known P-gp inhibitor (e.g., verapamil) to see if the bioavailability increases.</li></ol>	
Inconsistent results between animals	Improper dosing technique: Inaccurate oral gavage can lead to variability in the administered dose.	<ol style="list-style-type: none"><li>1. Standardize Oral Gavage Protocol: Ensure all personnel are properly trained on the oral gavage technique for the specific animal model. Follow a detailed and consistent protocol.</li><li>2. Vehicle Consistency: Use a consistent and well-characterized vehicle for all administrations.</li></ol>
Physiological variability: Differences in gastric pH, gastrointestinal motility, and food effects among animals can influence absorption.	<ol style="list-style-type: none"><li>1. Fasting: Ensure animals are fasted for a consistent period before dosing to minimize food-related variability.</li><li>2. Control of Experimental Conditions: Maintain consistent environmental conditions for all animals.</li></ol>	

## Quantitative Data

The following table summarizes the reported pharmacokinetic parameters of the active metabolite, **T-1095A**, in dogs following a single oral administration of T-1095.

Dose of T-1095 (mg/kg)	Cmax of T-1095A (ng/mL)	Tmax of T-1095A (min)
3	33.3 - 69.1	0 - 90
10	60.2 - 483.1	0 - 90

Data extracted from studies in dogs during oral glucose tolerance tests.[6]

## Experimental Protocols

### Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile of T-1095 and its active metabolite, **T-1095A**, after oral administration in rats.

Materials:

- T-1095
- Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
- Sprague-Dawley rats (male, 8-10 weeks old)
- Oral gavage needles (appropriate size for rats)
- Syringes
- Blood collection supplies (e.g., EDTA tubes, capillaries)
- Centrifuge
- Analytical equipment for quantifying T-1095 and **T-1095A** in plasma (e.g., LC-MS/MS)

Procedure:

- Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days before the experiment.
- Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
- Dose Preparation: Prepare a homogenous suspension or solution of T-1095 in the chosen vehicle at the desired concentration.
- Oral Administration (Gavage):
  - Weigh each rat to determine the exact volume of the dose to be administered.
  - Gently restrain the rat.
  - Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
  - Observe the animal for any signs of distress after dosing.
- Blood Sampling:
  - Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation:
  - Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
  - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis:
  - Quantify the concentrations of T-1095 and **T-1095A** in the plasma samples using a validated analytical method, such as LC-MS/MS.

- Pharmacokinetic Analysis:
  - Calculate pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC (Area Under the Curve), and half-life for both T-1095 and **T-1095A** using appropriate software.

## Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of T-1095 and determine if it is a substrate for efflux transporters.

Materials:

- Caco-2 cells
- Cell culture medium and supplements
- Transwell® inserts (e.g., 12-well or 24-well plates)
- Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
- T-1095
- Control compounds (high and low permeability)
- Efflux transporter inhibitors (e.g., verapamil for P-gp)
- Analytical equipment for quantifying T-1095 (e.g., LC-MS/MS)

Procedure:

- Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Test: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
- Permeability Assay (Apical to Basolateral - A to B):
  - Wash the cell monolayers with transport buffer.

- Add the transport buffer containing T-1095 to the apical (A) side of the inserts.
- Add fresh transport buffer to the basolateral (B) side.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points, collect samples from the basolateral side and replace with fresh buffer.
- Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
  - Add the transport buffer containing T-1095 to the basolateral (B) side.
  - Add fresh transport buffer to the apical (A) side.
  - Collect samples from the apical side at the same time points as the A to B direction.
- Assay with Inhibitors: Repeat the bidirectional permeability assay in the presence of an efflux transporter inhibitor (e.g., verapamil) to investigate the involvement of specific transporters.
- Sample Analysis: Quantify the concentration of T-1095 in all collected samples using a validated analytical method.
- Data Analysis:
  - Calculate the apparent permeability coefficient (P<sub>app</sub>) for both A to B and B to A directions.
  - Calculate the efflux ratio (P<sub>app</sub> B-A / P<sub>app</sub> A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

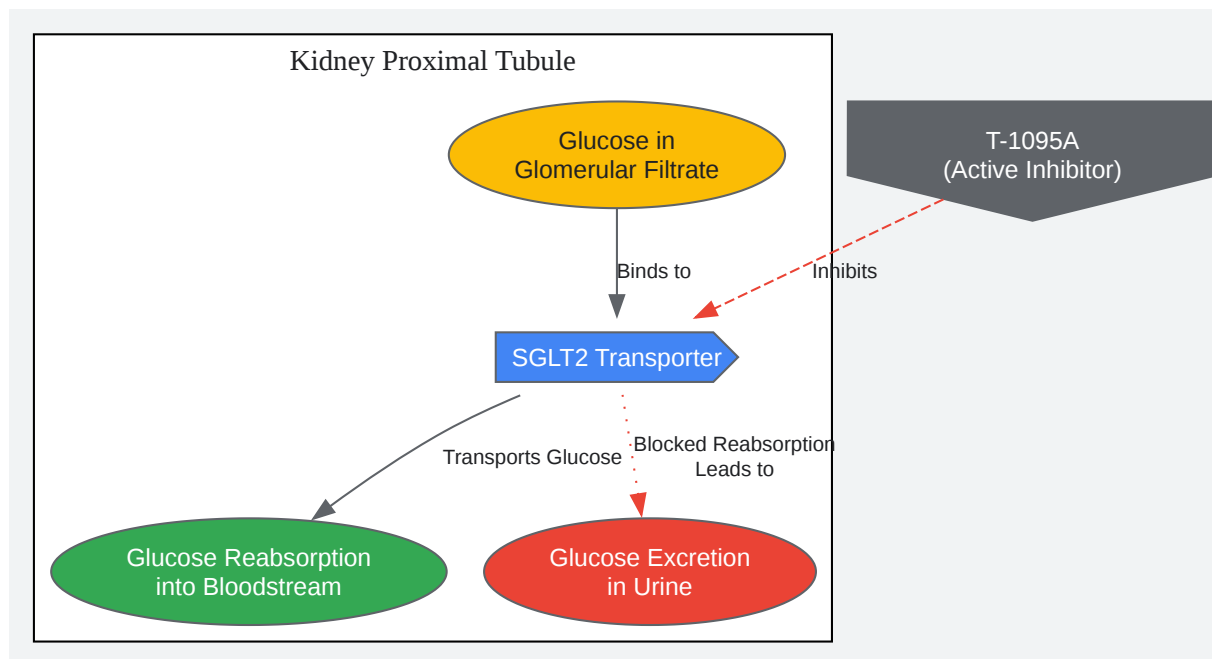
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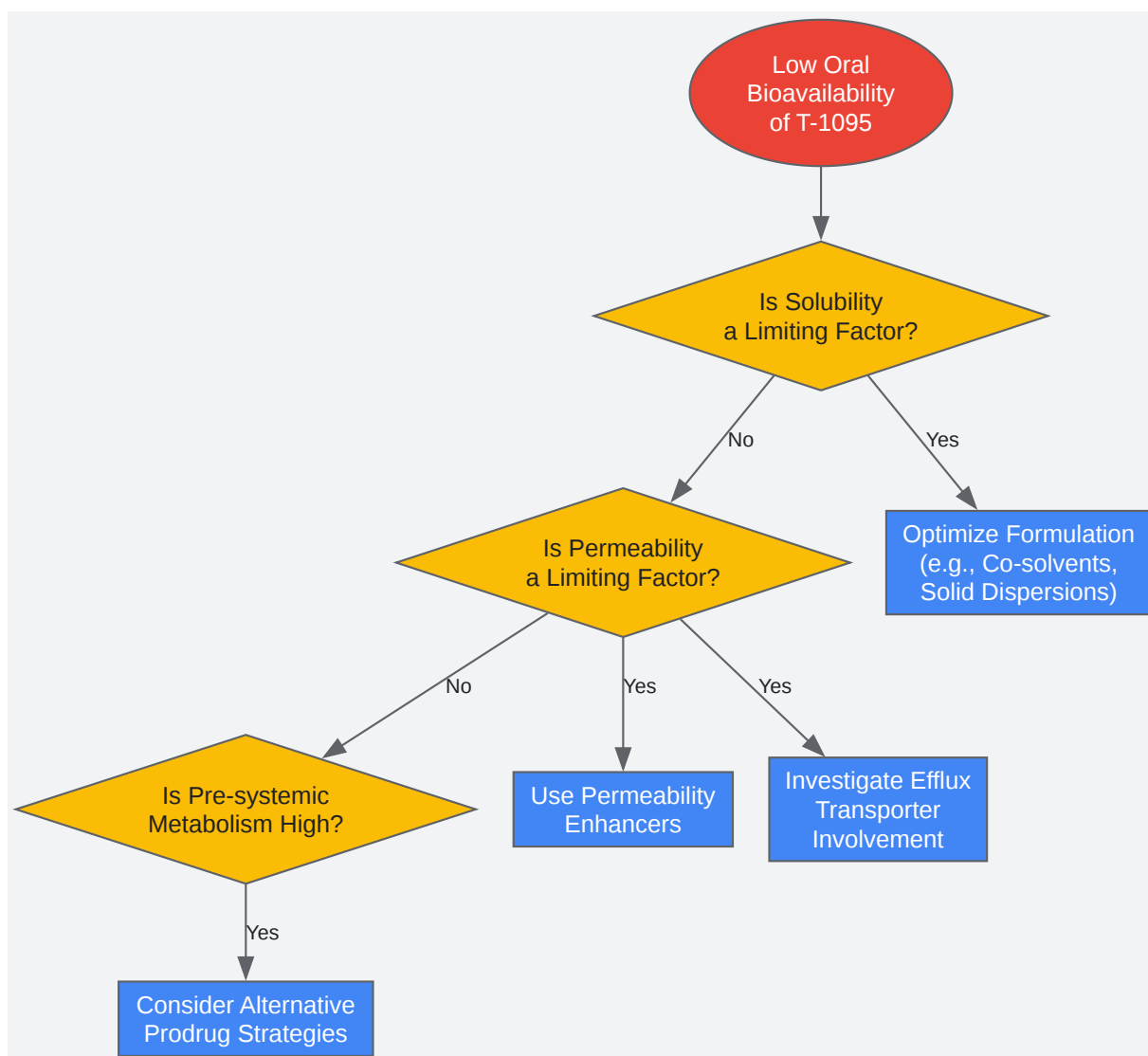


Figure 1. Metabolic activation of T-1095 to its active form, **T-1095A**.



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Figure 2. Mechanism of action of **T-1095A** on the SGLT2 transporter.



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Figure 3. Decision-making workflow for troubleshooting low oral bioavailability.

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